2-chloro-6-fluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Metabolism and Disposition Studies
The compound has been examined for its metabolic and dispositional properties in the human body. A notable study investigated the disposition and metabolism of a structurally related compound, SB-649868, which is an orexin 1 and 2 receptor antagonist. The study focused on understanding how the compound is metabolized and eliminated from the body, providing insights into its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion patterns. The findings indicated extensive metabolism of the compound, with predominant fecal elimination and the formation of various metabolites, contributing to the understanding of its dispositional characteristics in the human body (Renzulli et al., 2011).
Imaging and Diagnostics
A separate line of research explored the use of radiolabeled benzamide derivatives in medical imaging, specifically for the detection of melanoma metastases. A study using iodine-123-(S)-IBZM, a benzamide derivative, showed promising results in detecting melanoma, a type of skin cancer. The tracer's uptake mechanism in melanoma, whether through binding to membrane receptors or interactions with intracellular structures, provides a basis for its use in imaging and diagnostic applications, highlighting the potential of benzamide derivatives in medical diagnostics (Maffioli et al., 1994).
Antibacterial Research
Research on related compounds like GSK1322322, a peptidase deformylase inhibitor with antibacterial properties, provides insights into the broad applicability of benzamide derivatives in scientific research. The study of GSK1322322's metabolism and disposition in humans, including its clearance, elimination half-life, and metabolism pathways, contributes to the understanding of its pharmacological profile and potential therapeutic uses (Mamaril-Fishman et al., 2014).
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O2/c1-25-16-10-9-15(22-23-16)11-5-7-12(8-6-11)21-18(24)17-13(19)3-2-4-14(17)20/h2-10H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSTTXKWOXGKKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.